molecular formula C8H14O B15304950 5,5-Dimethylcyclohex-2-en-1-ol

5,5-Dimethylcyclohex-2-en-1-ol

Katalognummer: B15304950
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: RFVWTEHVBODFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclohexene derivative with two methyl groups at the 5th position and a hydroxyl group at the 1st position. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 5,5-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 5,5-dimethylcyclohex-2-en-1-one. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Dimethylcyclohex-2-en-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,5-Dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethylcyclohex-2-en-1-ol stands out due to its specific combination of a hydroxyl group and a cyclohexene ring with two methyl groups. This unique structure imparts distinct reactivity and properties, making it a versatile intermediate in various chemical transformations and applications .

Eigenschaften

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

5,5-dimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-4,7,9H,5-6H2,1-2H3

InChI-Schlüssel

RFVWTEHVBODFMT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC=CC(C1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.